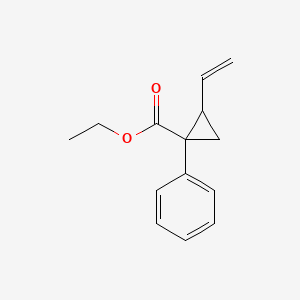![molecular formula C15H14Cl2 B14441998 1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene CAS No. 78282-26-5](/img/structure/B14441998.png)
1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene is an organic compound characterized by the presence of two chloromethyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene typically involves the chloromethylation of a benzene derivative. One common method is the Friedel-Crafts alkylation reaction, where benzyl chloride is reacted with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques can further enhance the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or benzaldehydes.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Products include benzyl ethers, benzyl amines, and other substituted derivatives.
Oxidation: Products include benzyl alcohols and benzaldehydes.
Reduction: Products include methyl-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of polymers and advanced materials with specific properties.
Pharmaceuticals: It is explored for its potential use in drug development and medicinal chemistry.
Biological Studies: The compound is used in studies related to enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in organic synthesis and biological studies to investigate enzyme mechanisms and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Chloromethyl)-4-(dichloromethyl)benzene
- 1-(Chloromethyl)-4-methyl-benzene
- 1-(Chloromethyl)-4-(hexadecyloxy)benzene
Uniqueness
1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene is unique due to the presence of two chloromethyl groups attached to different positions on the benzene ring. This structural feature imparts distinct reactivity and properties compared to similar compounds, making it valuable in specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
78282-26-5 |
|---|---|
Molekularformel |
C15H14Cl2 |
Molekulargewicht |
265.2 g/mol |
IUPAC-Name |
1-(chloromethyl)-2-[[4-(chloromethyl)phenyl]methyl]benzene |
InChI |
InChI=1S/C15H14Cl2/c16-10-13-7-5-12(6-8-13)9-14-3-1-2-4-15(14)11-17/h1-8H,9-11H2 |
InChI-Schlüssel |
RPRVFIGKTBSAFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



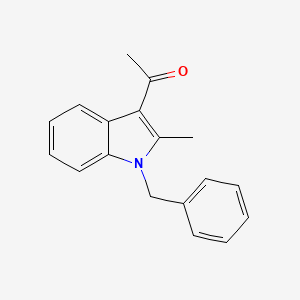
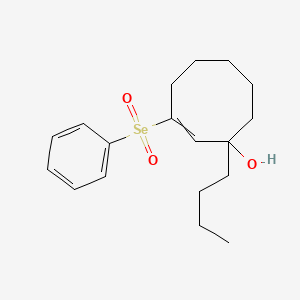
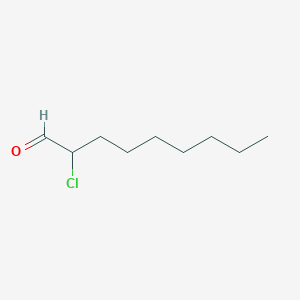
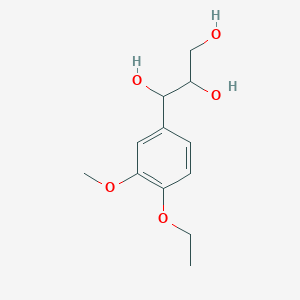
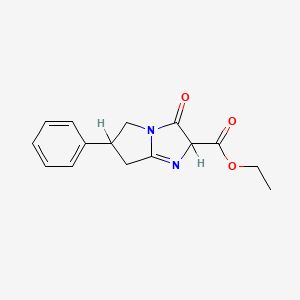
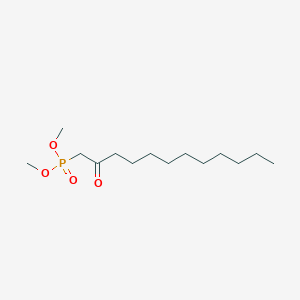

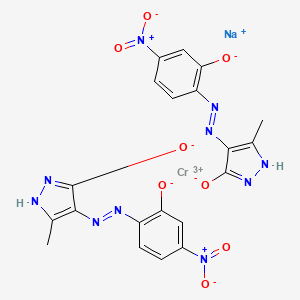
![Diphenyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14441960.png)
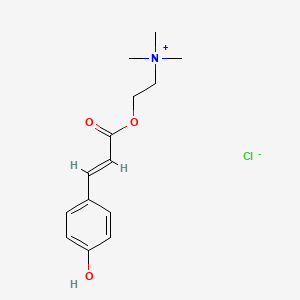
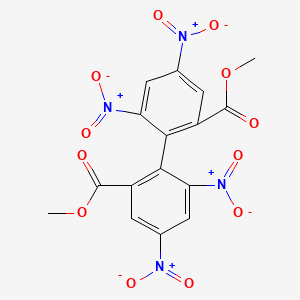
![2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]-](/img/structure/B14441976.png)
